N-(4-ethynylphenyl)methanesulfonamide
Overview
Description
N-(4-ethynylphenyl)methanesulfonamide is a useful research compound. Its molecular formula is C9H9NO2S and its molecular weight is 195.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemoselective N-Acylation Reagents
N-(4-ethynylphenyl)methanesulfonamide and its derivatives have been explored for their potential as chemoselective N-acylation reagents. A study by Kondo, Sekimoto, Nakao, and Murakami (2000) demonstrated the development of various N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, showcasing their chemoselectivity and reactivity, which could have implications in organic synthesis and drug development (Kondo et al., 2000).
Crystal Structure and Hydrogen Bonding
The compound's role in forming crystal structures, particularly involving hydrogen bonding, has been a subject of research. Galoppini and Gilardi (1999) investigated the crystal structure of tetrakis(4-ethynylphenyl)methane, which is related to this compound, finding an interwoven diamondoid lattice formed by weak hydrogen bonds (Galoppini & Gilardi, 1999).
Pd-Catalyzed N-Arylation
A significant application of methanesulfonamide derivatives, closely related to this compound, is in Pd-catalyzed N-arylation processes. Rosen, Ruble, Beauchamp, and Navarro (2011) reported a high-yielding method for this process, which has implications in the synthesis of complex organic compounds, including pharmaceuticals (Rosen et al., 2011).
Construction of Indole Rings
The compound has been utilized in the efficient construction of indole rings, a crucial structure in many natural products and pharmaceuticals. Hiroya, Itoh, Ozawa, Kanamori, and Sakamoto (2002) described a method for cyclizing N-methanesulfonyl derivatives of 2-ethynylanilines into indoles, catalyzed by copper(II) salts, demonstrating the compound's role in complex organic synthesis (Hiroya et al., 2002).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . The precautionary statements are P260, P262, P270, P280, P302 + P352, P304 + P340, P305 + P351 + P338, P402 + P404 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
Properties
IUPAC Name |
N-(4-ethynylphenyl)methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-3-8-4-6-9(7-5-8)10-13(2,11)12/h1,4-7,10H,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHWGULVMAZIMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401287932 | |
Record name | N-(4-Ethynylphenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401287932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111448-81-8 | |
Record name | N-(4-Ethynylphenyl)methanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111448-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Ethynylphenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401287932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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